[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid
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Overview
Description
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon-carbon bond, with an acetic acid group attached to one of the cyclopentane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved by reacting cyclopentadiene with a suitable dienophile under Diels-Alder reaction conditions.
Introduction of the Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the bicyclic compound with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an alkane.
Substitution: The compound can undergo substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid: A simpler analog with a single cyclopentane ring.
Cyclohexaneacetic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with different ring connectivity.
Uniqueness
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
23786-97-2 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(3-cyclopentylcyclopentyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-9-5-6-11(7-9)10-3-1-2-4-10/h9-11H,1-8H2,(H,13,14) |
InChI Key |
CJQNAHUCNPWOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCC(C2)CC(=O)O |
Origin of Product |
United States |
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